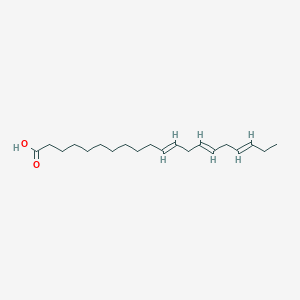

11, 14, 17-Icosatrienoic acid

描述

11,14,17-Eicosatrienoic acid is a natural product found in Elaeis guineensis and Caenorhabditis elegans with data available.

Eicosatrienoic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and exactly 3 double bonds. Six different isomers can be called by this name.

Structure

3D Structure

属性

IUPAC Name |

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHANXAKGNAKFSK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920492 | |

| Record name | all-cis-11,14,17-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-59-2 | |

| Record name | 11,14,17-Eicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | all-cis-11,14,17-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihomo-alpha-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 11,14,17-Icosatrienoic Acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,14,17-Icosatrienoic acid, a C20 polyunsaturated fatty acid, is a notable member of the omega-3 family. Its unique structural arrangement, featuring three cis-double bonds, dictates its biochemical properties and significant role in lipid metabolism. This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological importance of 11,14,17-icosatrienoic acid. It includes a summary of its physicochemical properties, spectroscopic data, a general protocol for its isolation from natural sources, and a discussion of its involvement in key metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

11,14,17-Icosatrienoic acid, also known as dihomo-α-linolenic acid, is a polyunsaturated fatty acid (PUFA) with a 20-carbon backbone and three double bonds. As an omega-3 fatty acid, the terminal double bond is located at the n-3 position, which imparts specific biological activities that are of interest in nutrition and medicine.[1][2] It is a precursor to other bioactive lipids and plays a role in the complex interplay between omega-3 and omega-6 fatty acid metabolic pathways.[3] Understanding the precise structure and stereochemistry of this molecule is fundamental to elucidating its function in biological systems and exploring its therapeutic potential.

Structure and Stereochemistry

The definitive structure of 11,14,17-icosatrienoic acid is characterized by its 20-carbon chain, a carboxylic acid functional group, and three double bonds at the 11th, 14th, and 17th carbon atoms.

IUPAC Name: (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[1]

The stereochemistry of the double bonds is exclusively cis (or Z), which results in a curved conformation of the fatty acid chain. This spatial arrangement is crucial for its incorporation into cell membranes and its interaction with enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of 11,14,17-icosatrienoic acid is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₄O₂ | [1][4] |

| Molecular Weight | 306.48 g/mol | [4] |

| CAS Number | 17046-59-2 | [4][5] |

| Appearance | A solution in ethanol | [3] |

| Synonyms | (11Z,14Z,17Z)-11,14,17-Eicosatrienoic acid, Dihomo-α-Linolenic Acid, FA 20:3 | [2][3] |

Spectroscopic Data

The structural elucidation and confirmation of 11,14,17-icosatrienoic acid rely on various spectroscopic techniques. While publicly available, detailed NMR spectra are limited, mass spectrometry data provides valuable information for its identification.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of fatty acids. The mass spectrum of 11,14,17-icosatrienoic acid typically shows a molecular ion corresponding to its molecular weight.

Table 2: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-MS/MS | ESI- | [M-H]⁻ | Varies with collision energy |

Note: Specific fragmentation patterns can be used to determine the position of double bonds, but this level of detail is often found in specialized lipidomics databases and literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

General Protocol for Isolation from Natural Sources

11,14,17-Icosatrienoic acid can be isolated from various natural sources, including certain microalgae and fungi. The following is a generalized protocol based on methods for purifying polyunsaturated fatty acids.

Objective: To isolate and purify 11,14,17-icosatrienoic acid from a lipid-rich biomass.

Materials:

-

Lipid-rich biomass (e.g., cultured microalgae)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Saponification reagent (e.g., 0.5 M KOH in methanol)

-

Non-saponifiable lipid extraction solvent (e.g., hexane or diethyl ether)

-

Acidification agent (e.g., 6 M HCl)

-

Fatty acid extraction solvent (e.g., hexane)

-

Urea

-

Methanol

-

Low-temperature fractional crystallization setup (e.g., cold bath with acetone and dry ice)

-

Filtration apparatus

Procedure:

-

Lipid Extraction: a. Homogenize the biomass with a chloroform:methanol:water solvent system (e.g., Bligh-Dyer method). b. Separate the lipid-containing chloroform layer. c. Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.

-

Saponification: a. Resuspend the lipid extract in the saponification reagent. b. Heat the mixture to convert triacylglycerols to free fatty acids and glycerol. c. Extract and discard the non-saponifiable lipids with hexane or diethyl ether.

-

Fatty Acid Liberation and Extraction: a. Acidify the remaining aqueous layer to protonate the fatty acid salts. b. Extract the free fatty acids with hexane. c. Wash the hexane layer with water to remove residual acid and salts. d. Dry the hexane extract and evaporate the solvent.

-

Urea Complexation (Optional): a. Dissolve the fatty acid mixture in hot methanol saturated with urea. b. Cool the solution to allow saturated and monounsaturated fatty acids to form crystalline complexes with urea. c. Filter to remove the urea-complexed fatty acids, enriching the filtrate with polyunsaturated fatty acids. d. Recover the PUFA-enriched fraction from the filtrate.

-

Low-Temperature Fractional Crystallization: a. Dissolve the PUFA-enriched fraction in a minimal amount of a suitable solvent (e.g., acetone). b. Gradually cool the solution to specific temperatures to crystallize and remove fatty acids with higher melting points. c. Collect the fraction that remains soluble at the target temperature for 11,14,17-icosatrienoic acid.

-

Purity Analysis: a. Analyze the purity of the final fraction using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

References

An In-depth Technical Guide to (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid: Properties, Metabolism, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, also known as Dihomo-α-linolenic acid, is a rare omega-3 polyunsaturated fatty acid (PUFA).[1][2][3] As an omega-3 fatty acid, its first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. It is a long-chain fatty acid, specifically a 20:3n-3 fatty acid, indicating it has a 20-carbon chain with three double bonds.[4][5] This compound is an isomer of the more extensively studied omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA). While research on Dihomo-α-linolenic acid is limited, its structural similarity to other biologically active fatty acids suggests its potential importance in various physiological processes. This guide provides a comprehensive overview of the known properties of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, and by way of comparison, details the well-documented biological activities and metabolic pathways of its omega-6 isomer.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [4] |

| Synonyms | Dihomo-α-linolenic acid, 20:3n-3 | [3] |

| CAS Number | 17046-59-2 | [3] |

| Molecular Formula | C20H34O2 | [3][4] |

| Molecular Weight | 306.48 g/mol | [6] |

| Appearance | Not explicitly stated, likely a liquid or oil at room temperature | |

| Solubility | Soluble in ethanol | [3] |

Metabolism and Potential Signaling Pathways

Detailed experimental studies on the metabolism of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid are not widely available. However, based on the established metabolic pathways of other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), a putative metabolic scheme can be proposed.

Omega-3 and omega-6 fatty acids are known to compete for the same metabolic enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX).[7] These enzymes are responsible for converting polyunsaturated fatty acids into a diverse range of bioactive lipid mediators, such as prostaglandins and leukotrienes, which play crucial roles in inflammation and other physiological processes.[7][8]

It is hypothesized that (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a substrate for COX and LOX enzymes, leading to the production of series-3 prostaglandins and series-5 leukotrienes, which are generally considered to be less inflammatory than their series-2 and series-4 counterparts derived from the omega-6 fatty acid arachidonic acid.

Hypothesized Metabolic Pathway of (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid

Hypothesized metabolism of Dihomo-α-linolenic acid.

A Comparative Analysis with the Omega-6 Isomer: Dihomo-γ-Linolenic Acid (DGLA)

In stark contrast to the limited data on the omega-3 isomer, its omega-6 counterpart, Dihomo-γ-linolenic acid (DGLA or (8Z,11Z,14Z)-eicosatrienoic acid), has been the subject of extensive research. DGLA is known for its role as a precursor to anti-inflammatory eicosanoids.[7][8]

Metabolism of Dihomo-γ-Linolenic Acid (DGLA)

DGLA is metabolized by COX and LOX enzymes to produce series-1 prostaglandins (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively.[8][9][10] Both of these metabolites have demonstrated anti-inflammatory properties. Furthermore, DGLA competes with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from AA.[7]

Metabolism of Dihomo-γ-linolenic acid (DGLA).

Quantitative Data on the Biological Effects of Dihomo-γ-Linolenic Acid (DGLA)

The following table summarizes some of the quantitative findings related to the biological activities of DGLA.

| Biological Effect | Experimental System | Quantitative Finding | Reference |

| Inhibition of Leukotriene B4 (LTB4) formation | Human neutrophils | IC50 = 40 µM | [11] |

| Reduction of Tumor Necrosis Factor-α (TNF-α) production | Human peripheral blood mononuclear cells | Reduced to 60% of control levels at 100 µM | [10] |

| Reduction of Interleukin-10 (IL-10) production | Human peripheral blood mononuclear cells | Reduced to 60% of control levels at 100 µM | [10] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of protocols used in key studies on Dihomo-γ-linolenic acid (DGLA).

Protocol for Assessing the Effect of DGLA on Cytokine Production

-

Cell Culture: Freshly isolated human peripheral blood mononuclear cells (PBMCs) are cultured in a medium enriched with 100 µM DGLA for 48 hours.[10]

-

Stimulation: The cells are subsequently stimulated with lipopolysaccharide (LPS) for 20 hours to induce an inflammatory response.[10]

-

Cytokine Measurement: The levels of cytokines, such as TNF-α and IL-10, in the cell culture supernatants are measured using an enzyme-linked immunosorbent assay (ELISA).[10]

-

Lipid Analysis: The incorporation and metabolism of fatty acids within the cellular phospholipids are analyzed by gas chromatography.[10]

Workflow for Studying Fatty Acid Metabolism by COX Enzymes

Workflow for COX metabolism analysis.

Conclusion

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a sparsely studied omega-3 fatty acid. While its basic chemical and physical properties are known, there is a significant lack of in-depth research into its specific biological activities, metabolism, and potential therapeutic applications. The extensive body of work on its omega-6 isomer, Dihomo-γ-linolenic acid, highlights the potential for Dihomo-α-linolenic acid to be a precursor to a unique set of bioactive lipid mediators with potentially beneficial properties. Future research should focus on elucidating the metabolic fate of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid and characterizing the biological functions of its metabolites. Such studies are essential to understand its role in human health and to explore its potential as a therapeutic agent.

References

- 1. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. core.ac.uk [core.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 8. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Linoleic acid and dihomogammalinolenic acid inhibit leukotriene B4 formation and stimulate the formation of their 15-lipoxygenase products by human neutrophils in vitro. Evidence of formation of antiinflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Dihomo-γ-Linolenic Acid (DGLA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA; 20:3, n-6) is a polyunsaturated fatty acid of significant interest in the scientific and pharmaceutical communities due to its role as a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2] Unlike its metabolite, arachidonic acid (ARA), which is a precursor to pro-inflammatory molecules, DGLA and its derivatives exhibit anti-inflammatory, anti-proliferative, and anti-thrombotic properties.[1] However, DGLA is not abundant in common dietary sources, primarily existing as a transient intermediate in the metabolic pathway of omega-6 fatty acids.[1] This guide provides an in-depth overview of the natural sources of DGLA, with a focus on microbial production systems that have been optimized for high-yield production.

Natural Occurrences and Precursors

Direct natural sources of DGLA are scarce, with only trace amounts found in animal products.[1] The primary route for obtaining DGLA is through the dietary intake and subsequent metabolic conversion of its precursor, γ-linolenic acid (GLA; 18:3, n-6).[1] GLA is found in higher concentrations in specific plant seed oils.

Table 1: Natural Sources of Gamma-Linolenic Acid (GLA) - The Precursor to DGLA

| Source | Organism | GLA Content (% of total fatty acids) |

| Borage Seed Oil | Borago officinalis | 18-26% |

| Blackcurrant Seed Oil | Ribes nigrum | 15-20% |

| Evening Primrose Oil | Oenothera biennis | 7-10% |

| Fungal Oils | Various Fungi | 23-26% |

Data compiled from multiple sources.[1]

Microbial Production of Dihomo-γ-Linolenic Acid

The most promising and scalable sources of DGLA are microorganisms, particularly fungi and microalgae. Through genetic engineering and optimization of fermentation/cultivation conditions, these organisms can be induced to accumulate significant quantities of DGLA.

Fungal Production

The oleaginous fungus Mortierella alpina is a notable producer of ARA and has been successfully engineered to produce high levels of DGLA. By creating a ∆5 desaturase-defective mutant (strain S14), the metabolic pathway is blocked after DGLA synthesis, leading to its accumulation.[3][4]

Table 2: DGLA Production in Mortierella alpina S14 (∆5 desaturase-defective mutant)

| Fermentation Scale | Nitrogen Source | DGLA Yield (g/L) | DGLA (% of total fatty acids) | Other Major Fatty Acids (% of total) |

| 50-L Jar Fermenter | Soy Flour | 8.1 | 43.1% | Palmitic (18.2%), Stearic (7.9%), Oleic (7.5%), Linoleic (4.4%), γ-Linolenic (3.2%), Arachidonic (0.4%), Lignoceric (7.7%) |

| 10-kL Industrial Fermenter | Soy Flour | 7.0 | 43.9% | Not specified in detail |

Data from industrial fermentation studies.[3][4]

Genetically modified strains of Aspergillus oryzae, a fungus generally recognized as safe (GRAS), have also been developed to produce DGLA. By overexpressing Pythium ∆6-desaturase and ∆6-elongase genes, these strains can achieve significant DGLA content.[5]

Table 3: DGLA Production in Engineered Aspergillus oryzae

| Culture Medium | DGLA (% of total fatty acids) | GLA (% of total fatty acids) |

| Cassava Starch Hydrolysate with Mother Liquor | > 22% | ~25% |

Data from a study on engineered Aspergillus oryzae.[5]

Microalgal Production

The microalga Lobosphaera incisa has emerged as a promising photosynthetic platform for DGLA production. A ∆5-desaturase mutant strain, P127, is incapable of converting DGLA to ARA, leading to the accumulation of DGLA, particularly under nitrogen starvation conditions.[6][7]

Table 4: DGLA Accumulation in Lobosphaera incisa P127 (∆5 desaturase mutant)

| Cultivation Condition | DGLA Content (% of total fatty acids) | DGLA Content (% of biomass) |

| Nitrogen Starvation | ~30% | ~10% |

Data from studies on Lobosphaera incisa P127.[6][7]

Biosynthesis of Dihomo-γ-Linolenic Acid

The biosynthesis of DGLA from the essential fatty acid linoleic acid (LA; 18:2, n-6) is a two-step enzymatic process.

-

∆6 Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA) by the enzyme ∆6-desaturase.[8]

-

Elongation: GLA is then elongated by a fatty acid elongase to form Dihomo-γ-linolenic acid.[8]

In many organisms, DGLA is further converted to arachidonic acid (ARA) by the enzyme ∆5-desaturase. The production of DGLA in engineered microorganisms often involves the disruption or inhibition of this enzyme.[3][6]

Biosynthetic pathway of Dihomo-γ-Linolenic Acid from Linoleic Acid.

Experimental Protocols

Fermentation of Mortierella alpina for DGLA Production

This protocol is based on the industrial production of DGLA using a ∆5 desaturase-defective mutant of Mortierella alpina S14.[4]

Materials:

-

Mortierella alpina S14 strain

-

Fermentation medium (e.g., 3.1% soy flour, 2% glucose)

-

50-L or 10-kL fermenter

-

Standard laboratory equipment for microbiology and fermentation

Procedure:

-

Prepare the fermentation medium and sterilize it in the fermenter.

-

Inoculate the fermenter with a seed culture of M. alpina S14.

-

Maintain the cultivation temperature at 26°C. Note: Shifting the temperature to 28°C has been shown to decrease the percentage of DGLA in total fatty acids.[4]

-

Aerate and agitate the culture as required for optimal growth.

-

Monitor the fermentation process, including cell growth (dry cell weight) and glucose consumption.

-

Harvest the fungal biomass after a set period (e.g., 7-12 days) when DGLA production is maximal.[4]

-

Proceed with lipid extraction and fatty acid analysis.

Induction of DGLA Accumulation in Lobosphaera incisa

This protocol describes the induction of DGLA in the ∆5-desaturase mutant strain P127 of Lobosphaera incisa through nitrogen starvation.[7]

Materials:

-

Lobosphaera incisa P127 strain

-

Standard growth medium for microalgae (e.g., mBG11)

-

Nitrogen-depleted growth medium

-

Photobioreactor or suitable cultivation flasks

-

Light source (e.g., 170 µmol photons m⁻² s⁻¹)

-

Centrifuge for harvesting biomass

Procedure:

-

Cultivate L. incisa P127 in a standard growth medium until a sufficient cell density is reached.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a nitrogen-depleted medium at a specific biomass density (e.g., 1 mg/mL).[7]

-

Cultivate the microalgae under continuous illumination for a period of up to 14 days to induce nitrogen starvation and DGLA accumulation.[7]

-

Monitor the fatty acid profile and dry weight content periodically.

-

Harvest the biomass by centrifugation when DGLA content reaches its maximum (e.g., ~10% of biomass).[7]

-

Freeze-dry the biomass for storage before lipid extraction.

Extraction and Quantification of DGLA from Fungal/Microalgal Biomass

This is a general protocol for the extraction of total lipids and subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Freeze-dried fungal or microalgal biomass

-

Chloroform:methanol (2:1, v/v)

-

Internal standard (e.g., a deuterated fatty acid not present in the sample)

-

Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

-

Hexane

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis

Workflow:

Workflow for DGLA extraction and analysis.

Detailed Protocol:

-

Lipid Extraction (modified Bligh-Dyer method): a. Weigh a known amount of freeze-dried biomass. b. Add a known amount of internal standard. c. Homogenize the biomass in a mixture of chloroform:methanol:water. d. Separate the phases by centrifugation. e. Collect the lower organic phase containing the lipids. f. Evaporate the solvent under a stream of nitrogen.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Resuspend the lipid extract in a transesterification reagent (e.g., 2% H2SO4 in absolute ethanol).[7] b. Heat the mixture (e.g., at 85°C for 1.5 hours) to convert fatty acids to their methyl esters.[7] c. Add water to stop the reaction and extract the FAMEs with hexane.

-

GC-MS Analysis: a. Inject the FAMEs in hexane into the GC-MS system. b. Use a suitable temperature program to separate the FAMEs on the capillary column. c. The mass spectrometer will identify the different FAMEs based on their mass spectra and retention times. d. DGLA methyl ester will be identified by comparison with a known standard.

-

Quantification: a. The concentration of DGLA is determined by comparing the peak area of the DGLA methyl ester to the peak area of the internal standard. b. A calibration curve with known concentrations of DGLA standard should be used for accurate quantification.

Conclusion

While naturally occurring Dihomo-γ-linolenic acid is scarce, significant advancements in biotechnology have enabled its production in high yields through the fermentation of genetically engineered fungi, such as Mortierella alpina, and the cultivation of mutant microalgae like Lobosphaera incisa. These microbial systems provide a scalable and controllable platform for the production of DGLA, paving the way for further research into its therapeutic applications and potential development into novel anti-inflammatory drugs. The detailed protocols provided in this guide offer a foundation for researchers to explore and optimize the production and analysis of this valuable fatty acid.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Industrial production of dihomo‐γ‐linolenic acid by a Δ5 desaturase‐defective mutant of Mortierella alpina 1S‐4 Fungus | Scilit [scilit.com]

- 4. scispace.com [scispace.com]

- 5. Physiological Traits of Dihomo-γ-Linolenic Acid Production of the Engineered Aspergillus oryzae by Comparing Mathematical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Genesis of a Rare Omega-3: A Technical Guide to the Biosynthesis of 11, 14, 17-Icosatrienoic Acid in Plants

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of 11, 14, 17-icosatrienoic acid, a C20 omega-3 polyunsaturated fatty acid, in plants. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic processes, presents quantitative data, and outlines detailed experimental protocols for studying this pathway.

Introduction

This compound, also known as dihomo-α-linolenic acid, is a key intermediate in the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA). While not as abundant as its precursor, α-linolenic acid (ALA), its production is a critical step in the bioengineering of plants for enhanced nutritional value and for the production of high-value fatty acids for the pharmaceutical and nutraceutical industries. This guide elucidates the enzymatic machinery responsible for its synthesis from ALA.

The Biosynthetic Pathway: From C18 to C20

The synthesis of this compound in plants primarily occurs in the endoplasmic reticulum and involves the elongation of the C18 fatty acid, α-linolenic acid (18:3, n-3). This process is catalyzed by a fatty acid elongase (FAE) complex, with the key enzyme being a 3-ketoacyl-CoA synthase (KCS).

The core reaction is the addition of a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of ALA. This elongation step shifts the double bond positions relative to the carboxyl group, resulting in the formation of this compound (20:3, n-3).

A crucial enzyme in this pathway is a Δ9-elongase, which specifically acts on C18 fatty acid substrates like linoleic acid and α-linolenic acid to produce C20 fatty acids.[1]

References

The Metabolic Journey of 20:3(n-3) Fatty Acid in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosatrienoic acid (20:3(n-3)), a key intermediate in the omega-3 fatty acid metabolic cascade, plays a pivotal role in the biosynthesis of potent anti-inflammatory and pro-resolving lipid mediators. This technical guide provides a comprehensive overview of the metabolism of 20:3(n-3) in mammals, detailing the enzymatic pathways, regulatory mechanisms, and analytical methodologies for its study. Quantitative data on tissue distribution, enzyme kinetics, and metabolic conversion rates are presented in structured tables for comparative analysis. Detailed experimental protocols for fatty acid analysis and enzyme activity assays are provided to facilitate further research in this critical area of lipid metabolism. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz to offer a clear and concise understanding of the complex processes involved.

Introduction

The omega-3 (n-3) polyunsaturated fatty acids (PUFAs) are essential nutrients for mammals, playing crucial roles in maintaining cellular function and overall health. Among these, the long-chain n-3 PUFAs, eicosapentaenoic acid (EPA; 20:5(n-3)) and docosahexaenoic acid (DHA; 22:6(n-3)), are of particular interest due to their well-documented anti-inflammatory, cardioprotective, and neuroprotective properties. While these can be obtained directly from marine sources, their synthesis from the plant-derived precursor, α-linolenic acid (ALA; 18:3(n-3)), is a vital metabolic process in mammals. Eicosatrienoic acid (ETA), specifically the all-cis-11,14,17-eicosatrienoic acid (20:3(n-3)), is a critical, yet often overlooked, intermediate in this biosynthetic pathway. This guide delves into the intricate metabolic fate of 20:3(n-3) in mammalian systems.

Metabolic Pathways of 20:3(n-3) Fatty Acid

The metabolism of 20:3(n-3) is primarily characterized by its conversion to longer-chain, more unsaturated n-3 PUFAs through a series of desaturation and elongation reactions. Additionally, it can be a substrate for the synthesis of bioactive lipid mediators.

The "Sprecher" Pathway: Conversion to EPA and DHA

The canonical pathway for the conversion of ALA to EPA and DHA, often referred to as the "Sprecher" pathway, involves a series of enzymatic steps occurring primarily in the endoplasmic reticulum and peroxisomes of hepatocytes. 20:3(n-3) is a key intermediate in this pathway.

-

Elongation of ALA: The initial step is the elongation of ALA (18:3(n-3)) to eicosatetraenoic acid (20:3(n-3)) by an elongase enzyme, specifically ELOVL5.[1][2]

-

Desaturation to Eicosatetraenoic Acid (20:4(n-3)): 20:3(n-3) is then desaturated by the enzyme Δ5-desaturase (FADS1) to produce eicosatetraenoic acid (20:4(n-3)).[3] This is a critical and often rate-limiting step in the synthesis of EPA.

-

Further Conversion to EPA and DHA: 20:4(n-3) is subsequently converted to EPA (20:5(n-3)) through the action of Δ5-desaturase. EPA can then be further elongated and desaturated to form DHA (22:6(n-3)) through a series of reactions involving elongases (ELOVL2/5) and another round of desaturation by Δ6-desaturase (FADS2), followed by a final step of peroxisomal β-oxidation.[4]

The Alternative Delta-8 Desaturase Pathway

An alternative pathway for the metabolism of 20:3(n-3) has been identified, involving the enzyme Δ8-desaturase. This pathway provides another route for the synthesis of EPA precursors.

-

Δ8-Desaturation: The fatty acid desaturase 2 (FADS2) enzyme, which is well-known for its Δ6-desaturase activity, has also been shown to possess Δ8-desaturase activity. This enzyme can convert 11,14,17-eicosatrienoic acid (20:3(n-3)) into 8,11,14,17-eicosatetraenoic acid (20:4(n-3)).[5] This product is an intermediate in the conventional pathway leading to EPA.[5]

Beta-Oxidation

Like other fatty acids, 20:3(n-3) can undergo mitochondrial β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The extent of β-oxidation versus conversion to longer-chain PUFAs is influenced by the overall energy status of the cell and the dietary intake of other fatty acids.

Incorporation into Cellular Lipids

20:3(n-3) can be incorporated into the phospholipid membranes of various cells, thereby influencing membrane fluidity and the composition of lipid rafts. Its presence in cellular membranes also makes it available for release by phospholipases for subsequent metabolism into bioactive lipid mediators.

Eicosanoid and Pro-resolving Mediator Synthesis

While less studied than the eicosanoids derived from arachidonic acid (20:4(n-6)) and EPA, 20:3(n-3) can potentially be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-3 prostaglandins and leukotrienes. More importantly, n-3 fatty acids, including metabolites of 20:3(n-3), are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.[6]

Quantitative Data on 20:3(n-3) Metabolism

Understanding the quantitative aspects of 20:3(n-3) metabolism is crucial for assessing its physiological significance and for developing therapeutic strategies targeting n-3 PUFA pathways.

Table 1: Tissue-Specific Concentrations of 20:3(n-3) and Related n-3 Fatty Acids in Mammals

| Tissue | Species | 20:3(n-3) Concentration (% of total fatty acids) | Other n-3 PUFA Concentrations (% of total fatty acids) | Reference |

| Serum Phospholipids | Human | < 0.25% | EPA: variable, DHA: variable | [2][4] |

| Muscle | Elk | ~0.2% | ALA: ~1.5%, EPA: ~0.5%, DPA: ~1.0%, DHA: ~0.5% | [7] |

| Muscle | Mule Deer | ~0.1% | ALA: ~1.2%, EPA: ~0.6%, DPA: ~1.2%, DHA: ~0.7% | [7] |

| Muscle | Antelope | ~0.1% | ALA: ~1.3%, EPA: ~0.6%, DPA: ~1.1%, DHA: ~0.6% | [7] |

| Brain | Rat (n-3 adequate diet) | Not Detected | DHA: 15.8% | [8] |

| Liver (Total Lipids) | Rat (n-3 adequate diet) | ~0.1% | ALA: ~0.5%, EPA: ~0.4%, DHA: ~3.5% | [8] |

| Heart | Rat (n-3 adequate diet) | ~0.1% | DPA: 0.89% | [8] |

Data is presented as approximate values or ranges compiled from the cited literature. Concentrations can vary significantly based on diet, age, and physiological state.

Table 2: Enzyme Kinetics for Key Desaturases in PUFA Metabolism

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Species | Reference |

| Δ5-Desaturase (FADS1) | 20:3(n-6) | 3.9 | 9.1 | Human (fetal liver) | [9] |

| Δ6-Desaturase (FADS2) | 18:3(n-3) | 24.5 | 24.4 | Human (fetal liver) | [9] |

| Δ6-Desaturase (FADS2) | 18:2(n-6) | 6.5 | 7.5 | Human (fetal liver) | [9] |

Table 3: In Vivo Conversion Rates of n-3 Fatty Acids in Humans

| Conversion | Estimated Net Fractional Inter-conversion | Population | Reference |

| ALA to EPA | ~21% | Young Women | [10][11] |

| ALA to DPA | ~6% | Young Women | [10][11] |

| ALA to DHA | ~9% | Young Women | [10][11] |

| ALA to EPA + DHA | ~6% (EPA), ~3.8% (DHA) on high saturated fat diet; reduced by 40-50% on high n-6 PUFA diet | General Adult | [12] |

Conversion rates are highly variable and influenced by factors such as dietary fat composition, genetics, and sex.

Experimental Protocols

Accurate quantification and characterization of 20:3(n-3) and its metabolites require robust analytical methods. This section provides detailed protocols for key experiments.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total fatty acid composition in mammalian tissues.

4.1.1. Lipid Extraction (Folch Method)

-

Homogenize ~100 mg of tissue in 2 mL of chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., C17:0 or a deuterated fatty acid) at a known concentration.

-

Agitate the mixture thoroughly and allow it to stand for at least 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

4.1.2. Fatty Acid Methyl Ester (FAME) Derivatization

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 5 minutes to saponify the lipids.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat at 100°C for 30 minutes to methylate the fatty acids.

-

Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

4.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or similar polar capillary column.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 10°C/min to 180°C, hold for 5 min.

-

Ramp 2: 5°C/min to 220°C, hold for 10 min.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: FAMEs are identified by their retention times compared to a standard mixture and by their characteristic mass spectra.

-

Quantification: The peak area of each FAME is normalized to the peak area of the internal standard.

In Vitro Δ5-Desaturase Activity Assay

This protocol describes a method to measure the activity of Δ5-desaturase in liver microsomes.

4.2.1. Preparation of Liver Microsomes

-

Homogenize fresh liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

4.2.2. Desaturase Assay

-

Prepare a reaction mixture containing:

-

100 µg of microsomal protein.

-

Radiolabeled substrate (e.g., [14C]-20:3(n-3)) at a desired concentration.

-

NADH (final concentration ~2.5 mM).

-

ATP (final concentration ~1.25 mM).

-

Coenzyme A (final concentration ~0.05 mM).

-

Magnesium chloride (final concentration ~2.5 mM).

-

Reaction buffer to a final volume.

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a strong base (e.g., 15% KOH in methanol).

-

Saponify the lipids by heating at 70°C for 30 minutes.

-

Acidify the mixture with HCl and extract the fatty acids with hexane.

-

Separate the substrate and product (e.g., [14C]-20:4(n-3)) using reverse-phase HPLC with a radiodetector.

-

Quantify the amount of product formed to determine the enzyme activity.

Stable Isotope Tracing of 20:3(n-3) Metabolism

This workflow outlines the use of stable isotope-labeled 20:3(n-3) to trace its metabolic fate in vivo or in cell culture.

4.3.1. Experimental Design

-

In Vivo: Administer a stable isotope-labeled 20:3(n-3) (e.g., [U-13C]-20:3(n-3)) to an animal model via oral gavage or intravenous infusion. Collect blood and tissue samples at various time points.

-

In Vitro: Incubate cultured cells with media supplemented with stable isotope-labeled 20:3(n-3). Harvest cells and media at different time intervals.

4.3.2. Sample Processing and Analysis

-

Extract lipids from the collected samples as described in section 4.1.1.

-

Derivatize the fatty acids to FAMEs as described in section 4.1.2.

-

Analyze the FAMEs by GC-MS.

-

Monitor the mass isotopologue distribution of 20:3(n-3) and its downstream metabolites (e.g., 20:4(n-3), EPA). The increase in mass due to the incorporation of 13C will indicate the conversion of the tracer.

-

Metabolic flux analysis can be performed using specialized software to quantify the rates of conversion through the different pathways.[13][14]

Visualization of Pathways and Workflows

Graphviz diagrams are provided to visually represent the metabolic pathways and experimental workflows discussed.

Figure 1: Metabolic pathways of 20:3(n-3) fatty acid in mammals.

Figure 2: Transcriptional regulation of the FADS1 gene by SREBP-1c and PPAR-α.

Figure 3: General experimental workflow for fatty acid analysis.

Conclusion

The metabolism of 20:3(n-3) fatty acid is a critical juncture in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids. As an intermediate, its flux through the desaturation and elongation pathways directly influences the endogenous production of EPA and DHA. The regulation of this process at the transcriptional level by factors such as SREBP-1c and PPAR-α highlights the intricate control of lipid homeostasis in response to dietary cues. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of 20:3(n-3) and its metabolites in health and disease. A deeper understanding of these pathways holds significant promise for the development of novel nutritional and pharmacological strategies to modulate inflammatory processes and promote resolution.

References

- 1. univenfm.co.za [univenfm.co.za]

- 2. caymanchem.com [caymanchem.com]

- 3. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exposome-Explorer - Eicosatrienoic acid (ETE; cis-20:3n-3) (Compound) [exposome-explorer.iarc.fr]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]

The Unseen Potential: A Technical Guide to the Biological Roles of Rare Omega-3 Polyunsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the biological significance of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is well-established, a growing body of evidence illuminates the unique and potent roles of lesser-known, rare omega-3 polyunsaturated fatty acids (PUFAs). This technical guide provides an in-depth exploration of the biological activities of docosapentaenoic acid (DPA, 22:5n-3), tetracosapentaenoic acid (TPA, 24:5n-3), and eicosatrienoic acid (ETE, 20:3n-3). We delve into their distinct metabolic pathways, anti-inflammatory mechanisms, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these rare omega-3 PUFAs.

Introduction: Beyond EPA and DHA

The omega-3 fatty acid landscape is dominated by research on EPA and DHA, known for their wide-ranging health benefits.[1] However, other omega-3 PUFAs, often found in lower concentrations, are emerging as critical players with distinct biological functions. These "rare" omega-3s are not merely metabolic intermediates but possess unique properties that warrant dedicated investigation. This guide focuses on three such fatty acids: DPA, TPA, and ETE, summarizing the current understanding of their roles in cellular signaling, inflammation, and metabolism.

Docosapentaenoic Acid (DPA, 22:5n-3): The Overlooked Intermediate with Potent Actions

Docosapentaenoic acid (DPA) is a 22-carbon omega-3 PUFA that serves as an intermediary in the metabolic pathway between EPA and DHA.[2] For a long time, its biological significance was underestimated due to the limited availability of the pure compound for research.[2] However, recent studies have revealed that DPA is not just a passive intermediate but a bioactive molecule with unique and potent effects on cardiovascular health and inflammation.[2][3]

Anti-inflammatory and Pro-resolving Properties

DPA exhibits significant anti-inflammatory properties, in some cases surpassing those of EPA and DHA.[4] It competitively inhibits the metabolism of arachidonic acid (AA), an omega-6 fatty acid that is a precursor to pro-inflammatory eicosanoids.[5] DPA modulates the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[5][6]

dot

Caption: DPA's Modulation of Eicosanoid Synthesis.

Furthermore, DPA serves as a precursor for the biosynthesis of specialized pro-resolving mediators (SPMs), including D-series resolvins and neuroprotectins, which actively orchestrate the resolution of inflammation.[5]

Cardiovascular Effects

Studies in animal models have demonstrated the potent effects of DPA on plasma lipid profiles. A study in rats showed that DPA supplementation was uniquely effective in decreasing plasma triglycerides, total cholesterol, non-high-density lipoprotein (HDL)-cholesterol, and cholesterol esters compared to a control group.[7][8]

Table 1: Effects of DPA Supplementation on Plasma Lipid Parameters in Rats

| Parameter | Control Group | DPA Supplemented Group | % Change |

| Plasma Triglycerides (mmol/L) | 1.2 ± 0.1 | 0.8 ± 0.1 | -33.3% |

| Total Cholesterol (mmol/L) | 2.5 ± 0.2 | 2.0 ± 0.1 | -20.0% |

| Non-HDL Cholesterol (mmol/L) | 1.5 ± 0.1 | 1.1 ± 0.1 | -26.7% |

| Cholesterol Esters (mmol/L) | 1.8 ± 0.2 | 1.4 ± 0.1 | -22.2% |

| Data adapted from a study in healthy adult rats fed a diet supplemented with 1% DPA for 6 weeks.[7][8] |

DPA has also been shown to be a more potent inhibitor of platelet aggregation than both EPA and DHA in some studies, a key factor in preventing thrombosis.[2][6]

Tetracosapentaenoic Acid (TPA, 24:5n-3): A Key Player in Retinal Health

Tetracosapentaenoic acid (TPA) is a very-long-chain omega-3 PUFA that has recently garnered attention for its crucial role in the retina. It is an immediate precursor to DHA in the Sprecher pathway of PUFA biosynthesis.[2]

dot

Caption: Biosynthesis of DHA via TPA.

Role in Retinal Function

The retina has a high demand for DHA, which is essential for photoreceptor function. The enzyme ELOVL2, which converts DPA to TPA, is highly expressed in the retina.[9] The activity of ELOVL2 decreases with age, leading to a reduction in retinal TPA and DHA levels, which is associated with age-related vision decline.[10] Studies in aged mice have shown that direct supplementation with TPA can improve visual function and reduce the accumulation of deposits under the retinal pigment epithelium, suggesting a potential therapeutic strategy for age-related macular degeneration (AMD).[10]

Anti-inflammatory and Gene Regulatory Effects

In vitro studies have demonstrated that TPA can potently activate peroxisome proliferator-activated receptors (PPARs) and suppress inflammation in macrophage cells.[9] Furthermore, dietary supplementation with very-long-chain PUFAs, including TPA, has been shown to favorably regulate genes involved in nuclear receptor signaling, lipid metabolism, and inflammation.[9]

Eicosatrienoic Acid (ETE, 20:3n-3): An Emerging Anti-inflammatory Agent

Eicosatrienoic acid (ETE) is a less common omega-3 PUFA that is beginning to be recognized for its potential anti-inflammatory effects.

Modulation of Inflammatory Pathways

ETE has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, ETE can potentially reduce the production of inflammatory cytokines and other mediators.

Table 2: Comparative Anti-inflammatory Effects of Omega-3 PUFAs

| Fatty Acid | Inhibition of NF-κB Activation | Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |

| EPA | Moderate | Significant |

| DHA | Strong | Significant |

| DPA | Moderate to Strong | Significant |

| ETE | Emerging Evidence of Inhibition | Under Investigation |

| This table provides a qualitative comparison based on available literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of rare omega-3 polyunsaturated fatty acids.

Lipid Extraction from Tissues and Cells (Modified Folch Method)

This protocol describes the extraction of total lipids from biological samples.

Materials:

-

Tissue homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass test tubes

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the tissue or cell pellet in a known volume of ice-cold phosphate-buffered saline (PBS).

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex the mixture vigorously for 2 minutes and allow it to stand at room temperature for 20 minutes to ensure complete lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

dot

Caption: Workflow for Lipid Extraction.

Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for analysis by GC.

Materials:

-

Lipid extract (from Protocol 5.1)

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Saturated NaCl solution

-

Gas chromatograph with a flame ionization detector (FID)

-

FAME standards

Procedure:

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Incubate the mixture at 100°C for 30 minutes in a sealed tube.

-

Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Inject an aliquot of the hexane layer into the GC-FID for analysis.

-

Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known standards.

Analysis of Specialized Pro-resolving Mediators (SPMs) by LC-MS/MS

This protocol describes a method for the extraction and analysis of SPMs from biological samples.[12][13][14][15]

Materials:

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Water

-

Hexane

-

Methyl formate

-

Deuterated internal standards (e.g., d5-RvD2, d4-LTB4)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Add deuterated internal standards to the biological sample (e.g., plasma, cell culture supernatant).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then hexane to remove interfering substances.

-

Elute the SPMs with methyl formate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

Inject the sample into the LC-MS/MS system for analysis using a multiple reaction monitoring (MRM) method.

Conclusion and Future Directions

The rare omega-3 polyunsaturated fatty acids DPA, TPA, and ETE represent a promising frontier in lipid research and drug development. Their unique biological activities, distinct from the more well-known EPA and DHA, suggest a potential for targeted therapeutic interventions in a variety of inflammatory and metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the precise mechanisms of action and clinical efficacy of these potent bioactive lipids. Future research should focus on elucidating the complete signaling pathways of these rare omega-3s, conducting robust clinical trials to validate their therapeutic potential, and developing novel strategies for their targeted delivery and enhanced bioavailability. Unlocking the full potential of these rare omega-3 PUFAs could lead to the development of next-generation therapies for a range of human diseases.

References

- 1. EPA VS. DHA: Anti-Inflammatory Effects in Fish Oil | ACE ProSource [acefitness.org]

- 2. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omega-3 fatty acids supplementation protects the retina from age-associated degeneration in aged C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fennetic.net [fennetic.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Retinal polyunsaturated fatty acid supplementation reverses aging-related vision decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 11,14,17-Icosatrienoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11,14,17-icosatrienoic acid, an omega-3 polyunsaturated fatty acid. Also known as Dihomo-α-linolenic acid, this compound is a key intermediate in the metabolism of omega-3 fatty acids and a precursor to potent anti-inflammatory molecules. This document details its discovery, methods for its isolation from natural sources, and protocols for its chemical synthesis. Furthermore, it elucidates its biological significance, particularly its role in anti-inflammatory signaling pathways, and presents quantitative data on its properties and bioactivities. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

11,14,17-Icosatrienoic acid is a 20-carbon long-chain polyunsaturated fatty acid with three double bonds, belonging to the omega-3 family.[1] Its chemical formula is C20H34O2, and it has a molecular weight of 306.48 g/mol .[2] This fatty acid is found in various natural sources, including certain plant oils, and can be synthesized in the body from other fatty acids.[1] While present in low concentrations in human serum phospholipids (less than 0.25%), it plays a crucial role as an inhibitor of fatty acid elongation and desaturation reactions, which are responsible for converting dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors. Its significance lies in its position as a precursor to a range of bioactive lipid mediators with therapeutic potential.

Discovery and Historical Context

The discovery of essential fatty acids by George and Mildred Burr in the early 20th century laid the groundwork for understanding the importance of polyunsaturated fatty acids in human health. While their initial work focused on linoleic acid (an omega-6 fatty acid), it opened the door to the exploration of other essential fatty acids, including the omega-3 family.

The specific timeline and researchers behind the initial identification and characterization of 11,14,17-icosatrienoic acid are not as prominently documented as those for other major fatty acids. However, its presence and metabolic role have been elucidated through decades of research on omega-3 fatty acid metabolism. Early studies on the conversion of α-linolenic acid (ALA), the parent compound of the omega-3 series, to longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) implicitly involved the formation of 11,14,17-icosatrienoic acid as an intermediate. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in identifying and quantifying this and other fatty acids in biological samples.

Physicochemical Properties

A summary of the key physicochemical properties of 11,14,17-icosatrienoic acid is presented in the table below. This data is crucial for its handling, analysis, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C20H34O2 | [2] |

| Average Molecular Weight | 306.4828 g/mol | [2] |

| Monoisotopic Molecular Weight | 306.255880332 g/mol | [2] |

| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [2] |

| CAS Registry Number | 17046-59-2 | [2] |

| Appearance | Colorless to light yellow oily liquid | [3] |

| Solubility | Soluble in organic solvents (ether, dichloromethane, benzene); Insoluble in water | [3] |

Experimental Protocols

Isolation from Natural Sources: Mortierella alpina

The fungus Mortierella alpina is a known producer of various polyunsaturated fatty acids and can be a source for the isolation of 11,14,17-icosatrienoic acid. The following protocol outlines the general steps for its extraction and purification.

4.1.1. Cultivation of Mortierella alpina

-

Strain Maintenance: Maintain Mortierella alpina on potato dextrose agar (PDA) plates.[4]

-

Seed Culture: Inoculate a spore suspension into a seed culture medium (e.g., containing glucose, yeast extract, and mineral salts) and incubate for 2-3 days at 25°C with shaking.[5]

-

Fermentation: Transfer the seed culture to a larger fermentation medium and continue incubation for several days to allow for biomass and lipid accumulation.[5]

4.1.2. Lipid Extraction (Acid-Heating Method)

-

Harvesting: Collect the fungal mycelia by filtration or centrifugation.

-

Drying: Freeze-dry the mycelia to remove water.

-

Acid Hydrolysis: Grind the dried mycelia and mix with 50% HCl. Incubate in a water bath at 75°C for 2 hours to break the cell walls and release lipids.[5]

-

Solvent Extraction: Extract the total lipids from the acid-hydrolyzed biomass using n-hexane. Repeat the extraction 3-5 times to ensure complete recovery.[5]

-

Solvent Removal: Evaporate the n-hexane under a stream of nitrogen to obtain the crude lipid extract.[5]

4.1.3. Purification of 11,14,17-Icosatrienoic Acid

The crude lipid extract contains a mixture of fatty acids. Purification of the target compound can be achieved using techniques such as urea adduction followed by column chromatography or high-performance liquid chromatography (HPLC).

Chemical Synthesis

The chemical synthesis of all-cis-11,14,17-icosatrienoic acid can be achieved through various organic synthesis routes. A common strategy involves the coupling of smaller, functionalized building blocks.

A potential synthetic workflow is outlined below:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of 11,14,17-icosatrienoic acid in a sample are typically performed by GC-MS analysis of its fatty acid methyl ester (FAME) derivative.

4.3.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: The lipid extract is treated with a methanol-based reagent (e.g., methanolic HCl or BF3/methanol) and heated to convert the fatty acids into their more volatile methyl esters.[6]

-

Extraction: The FAMEs are then extracted into an organic solvent like hexane.[6]

4.3.2. GC-MS Analysis

-

Injection: The FAMEs solution is injected into a gas chromatograph.

-

Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.

-

Detection: The separated FAMEs are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).[7]

-

Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve.[6]

Biological Significance and Signaling Pathways

11,14,17-Icosatrienoic acid is an important intermediate in the metabolic pathway of omega-3 fatty acids. It is synthesized from α-linolenic acid through a series of elongation and desaturation steps and is a precursor to more unsaturated fatty acids like EPA.

More importantly, 11,14,17-icosatrienoic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids.[8] While the eicosanoids derived from the omega-6 fatty acid arachidonic acid are often pro-inflammatory, those derived from omega-3 fatty acids, including 11,14,17-icosatrienoic acid, generally exhibit anti-inflammatory or less inflammatory properties.[9]

This fatty acid is also a precursor to a class of specialized pro-resolving mediators (SPMs), including certain resolvins.[10] SPMs are potent lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.

The anti-inflammatory effects of 11,14,17-icosatrienoic acid and its derivatives are mediated through various mechanisms, including:

-

Competitive Inhibition: It competes with arachidonic acid for metabolism by COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids.

-

Production of Anti-inflammatory Mediators: It serves as a substrate for the synthesis of anti-inflammatory eicosanoids and pro-resolving SPMs.

-

Modulation of Inflammatory Signaling: Its metabolites can interact with specific receptors on immune cells to downregulate inflammatory responses.

Quantitative Data

The following table summarizes some of the available quantitative data for 11,14,17-icosatrienoic acid.

| Parameter | Value | Reference |

| Molecular Weight | 306.48 g/mol | [2] |

| XLogP3 | 6.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 16 | |

| Topological Polar Surface Area | 37.3 Ų |

Conclusion

11,14,17-Icosatrienoic acid is a significant omega-3 fatty acid with considerable potential in the fields of nutrition and pharmacology. Its role as a precursor to potent anti-inflammatory and pro-resolving mediators makes it a compelling target for further research and development. This technical guide provides a foundational understanding of its discovery, isolation, synthesis, and biological functions, serving as a valuable resource for scientists and researchers aiming to explore its therapeutic applications. Further investigation into its specific signaling pathways and the development of efficient large-scale production methods will be crucial for translating its potential into clinical practice.

References

- 1. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]

- 2. mcdb.ca [mcdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Fatty acid methyl ester analysis of Aspergillus fumigatus isolated from fruit pulps for biodiesel production using GC-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 8. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]

- 9. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 11, 14, 17-Icosatrienoic Acid in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11, 14, 17-Icosatrienoic acid, also known as dihomo-α-linolenic acid, is a C20:3n-3 polyunsaturated fatty acid (PUFA). As an omega-3 fatty acid, it belongs to a class of lipids recognized for their significant impact on cellular function and human health. While extensive research has focused on its more unsaturated counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the direct role of this compound within cellular membranes remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this fatty acid's function in cellular membranes, detailing its incorporation into phospholipids, its potential effects on membrane biophysics, and its putative role in cellular signaling. This document also outlines detailed experimental protocols for its study and highlights areas where further investigation is critically needed.

Core Concepts: Structure and Metabolism

This compound is a 20-carbon fatty acid with three double bonds in the cis configuration at the 11th, 14th, and 17th carbons from the carboxyl end. Its systematic name is (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid.

Metabolic Pathway Overview

The metabolic fate of this compound is a critical aspect of its function. It can be either incorporated into cellular membranes or serve as a precursor for the synthesis of bioactive lipid mediators. The hypothetical metabolic pathway, based on the known metabolism of other C20 PUFAs, is outlined below.

Caption: Hypothetical metabolic fate of this compound.

Incorporation into Cellular Membranes

The incorporation of fatty acids into membrane phospholipids is a crucial step that determines their influence on membrane properties. While specific quantitative data for this compound is scarce, studies on other PUFAs provide a framework for understanding this process.

Quantitative Data Summary

| Phospholipid Class | Hypothetical Incorporation Rate (pmol/mg protein/hr) | Hypothetical Relative Abundance (%) |

| Phosphatidylcholine (PC) | 15.0 | 40 |

| Phosphatidylethanolamine (PE) | 18.0 | 48 |

| Phosphatidylserine (PS) | 2.5 | 7 |

| Phosphatidylinositol (PI) | 2.0 | 5 |

Experimental Protocol: Fatty Acid Incorporation using Radiolabeling

This protocol describes a method to quantify the incorporation of radiolabeled this compound into cellular phospholipids.

-

Cell Culture and Labeling:

-

Culture target cells to 80% confluency.

-

Incubate cells with serum-free medium containing [1-¹⁴C]-11, 14, 17-icosatrienoic acid (specific activity ~50-60 mCi/mmol) complexed to fatty acid-free bovine serum albumin (BSA) at a final concentration of 10 µM for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

-

-

Lipid Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into a glass tube and extract total lipids using the Bligh and Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v).

-

-

Phospholipid Separation:

-

Separate the individual phospholipid classes from the total lipid extract using two-dimensional thin-layer chromatography (2D-TLC) on silica gel plates.

-

Use the following solvent systems:

-

First dimension: Chloroform:Methanol:Ammonia (65:25:5, v/v/v)

-

Second dimension: Chloroform:Acetone:Methanol:Acetic Acid:Water (50:20:10:10:5, v/v/v/v/v)

-

-

-

Quantification:

-

Visualize phospholipid spots by exposing the TLC plate to iodine vapor.

-

Scrape the individual spots into scintillation vials.

-

Quantify the radioactivity of each phospholipid class using a liquid scintillation counter.

-

Determine the total protein content of parallel cell cultures for normalization.

-

Caption: Workflow for radiolabeling fatty acid incorporation.

Effects on Membrane Biophysical Properties

The acyl chain composition of membrane phospholipids is a primary determinant of the biophysical properties of the membrane, including its fluidity.

Membrane Fluidity

Unsaturated fatty acids generally increase membrane fluidity by introducing kinks into the phospholipid acyl chains, which disrupts tight packing. However, one study has suggested that fatty acids with three or fewer double bonds may not significantly alter membrane fluidity. Direct experimental evidence for this compound is needed to confirm this.

Quantitative Data Summary

The following table presents hypothetical fluorescence anisotropy data, a technique used to measure membrane fluidity. A lower anisotropy value indicates higher fluidity.

| Treatment | Fluorescence Anisotropy (r) of DPH |

| Control (BSA vehicle) | 0.250 ± 0.005 |

| This compound (10 µM) | 0.248 ± 0.006 |

| Oleic Acid (18:1n-9, 10 µM) | 0.235 ± 0.004 |

| Docosahexaenoic Acid (22:6n-3, 10 µM) | 0.210 ± 0.005 |

Experimental Protocol: Membrane Fluidity Measurement by Fluorescence Anisotropy

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure steady-state fluorescence anisotropy.

-

Cell Preparation:

-

Treat cells with this compound (or other fatty acids) complexed to BSA for 24 hours.

-

Harvest cells and wash twice with PBS.

-

Resuspend cells in PBS to a concentration of 1 x 10⁶ cells/mL.

-

-

Probe Labeling:

-

Add DPH (from a stock solution in tetrahydrofuran) to the cell suspension to a final concentration of 1 µM.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorescence spectrophotometer equipped with polarizers.

-

Excite the sample at 360 nm and measure the emission intensity at 430 nm.

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, with correction for the grating factor (G).

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Caption: Workflow for measuring membrane fluidity.

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. Other PUFAs, such as EPA and DHA, have been shown to alter the composition and function of lipid rafts. It is plausible that this compound could also influence these domains, potentially by displacing saturated fatty acids and altering protein partitioning. However, direct experimental evidence is currently lacking.

Direct Signaling Roles

Beyond its structural role, this compound may have direct signaling functions, independent of its conversion to eicosanoids.

Potential Signaling Pathways

Based on the activities of other fatty acids, potential direct signaling roles for this compound could include:

-

Activation of Nuclear Receptors: Fatty acids can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.

-

Modulation of Ion Channels: Direct binding of fatty acids to ion channels can alter their gating properties, affecting cellular excitability and signaling.

-

Interaction with G-Protein Coupled Receptors (GPCRs): Some fatty acids can directly activate specific GPCRs, initiating downstream signaling cascades.

Caption: Hypothetical direct signaling pathways of 11,14,17-Icosatrienoic Acid.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acid composition in biological samples.

Experimental Protocol: GC-MS Analysis of Membrane Fatty Acids

-

Lipid Extraction and Saponification:

-

Extract total lipids from cell or membrane preparations as described previously.

-

Saponify the lipid extract by heating with 0.5 M KOH in methanol at 100°C for 10 minutes to release the fatty acids from the glycerol backbone.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Methylate the free fatty acids by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes.

-